4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride
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Overview
Description
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a benzene ring via an oxygen atom, and further functionalized with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Coupling Reaction: The pyridine intermediate is then coupled with 4-hydroxybenzenesulfonyl chloride under basic conditions to form the desired product. This step often employs a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Formed through nucleophilic substitution with alcohols.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Agricultural Chemistry: Explored for its use in the synthesis of herbicides and pesticides.
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(4-(chlorosulfonyl)phenoxy)-5-(trifluoromethyl)pyridine
- 5-Chloro-6-(4-(chlorosulfonyl)phenoxy)-alpha,alpha,alpha-trifluoro-3-picoline
Uniqueness
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both trifluoromethyl and sulfonyl chloride groups. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F3NO3S/c13-10-5-7(12(15,16)17)6-18-11(10)21-8-1-3-9(4-2-8)22(14,19)20/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQIUPPXYAOTSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382411 |
Source
|
Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338422-71-2 |
Source
|
Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338422-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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